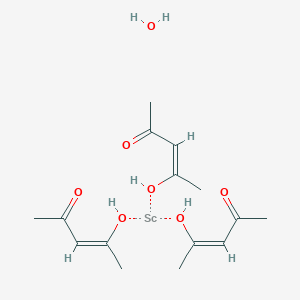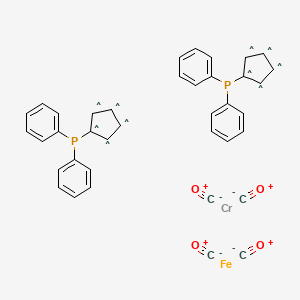
Bis(tetramethylcyclopentadienyl)nickel(II), 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylcyclopentadienyl)nickel(II), often abbreviated as Ni(Cp*)2, is a compound with the molecular formula C18H26Ni . It is a solid substance that is sensitive to air and moisture . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular weight of Bis(tetramethylcyclopentadienyl)nickel(II) is 301.099 g/mol . The compound consists of a nickel ion (Ni2+) and two tetramethylcyclopentadienyl anions . The SMILES string representation of the molecule isCC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Ni+2] . Physical And Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)nickel(II) is a solid substance with a melting point range of 107°C to 112°C . It is sensitive to air and moisture .Scientific Research Applications
Catalytic Applications
Bis(tetramethylcyclopentadienyl)nickel(II) and related nickel complexes have been demonstrated to serve as effective catalysts in various chemical reactions. For instance, nickel complexes have been used to improve the hydrogen absorption-desorption kinetics of the Mg-MgH2 system, showcasing their potential in energy storage applications. The nickel catalyst, derived from bis(cyclopentadienyl) nickel II, decomposes into metallic nickel during the process, enhancing the hydrogen storage capabilities of magnesium hydride by lowering the temperatures required for hydrogen absorption and desorption significantly (Kumar et al., 2017).
Material Synthesis
Nickel complexes, including those related to bis(tetramethylcyclopentadienyl)nickel(II), have been used as precursors in the synthesis of various nanomaterials. For example, nickel sulfides nanoparticles were synthesized using [bis(salicylidene)nickel(II)] as a precursor, demonstrating the role of nickel complexes in material science for creating nanoparticles with specific magnetic properties (Salavati‐Niasari et al., 2009).
Coordination Chemistry
Nickel(II) complexes exhibit diverse coordination geometries and bonding modes, which are of interest in coordination chemistry and for understanding metal-ligand interactions. Research has detailed the synthesis and structural characterization of various nickel(II) complexes, providing insights into their molecular structures and the influence of different ligands on nickel coordination environments (Kang et al., 1997).
Polymerization and Oligomerization Processes
Nickel(II) complexes have been involved in the oligomerization of alkynes, where they act as catalysts to promote the formation of cyclic compounds. The role of nickelole intermediates in these processes highlights the utility of nickel complexes in synthetic organic chemistry and polymer science (Eisch & Galle, 1975).
Safety and Hazards
Mechanism of Action
Bis(tetramethylcyclopentadienyl)nickel(II), also known as MFCD01862460 or Bis(tetramethylcyclopentadienyl)nickel(II), 98%, is a compound with a wide range of applications.
Target of Action
As a catalyst, it likely interacts with various substrates in chemical reactions .
Mode of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process .
Biochemical Pathways
As a catalyst, it likely influences a variety of chemical reactions .
Result of Action
As a catalyst, it likely influences the rate and outcomes of chemical reactions .
properties
InChI |
InChI=1S/2C9H13.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJLDYVCLNLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79019-60-6 |
Source


|
| Record name | Bis(tetramethylcyclopentadienyl)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)





![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)


